
3-(2,5-Dichlorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichlorophenyl)piperidine: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the dichlorophenyl group at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)piperidine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,5-Dichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,5-Dichlorophenyl)piperidine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichlorophenyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,4-Dichlorophenyl)piperidine
- 3-(3,5-Dichlorophenyl)piperidine
- 3-(2,6-Dichlorophenyl)piperidine
Comparison: 3-(2,5-Dichlorophenyl)piperidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to other dichlorophenylpiperidines, the 2,5-dichloro substitution pattern may offer distinct advantages in certain applications, such as enhanced selectivity or potency.
Eigenschaften
Molekularformel |
C11H13Cl2N |
|---|---|
Molekulargewicht |
230.13 g/mol |
IUPAC-Name |
3-(2,5-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |
InChI-Schlüssel |
KXSUSUSXHKVIHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
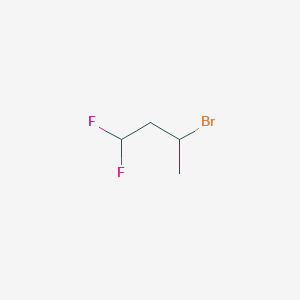
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
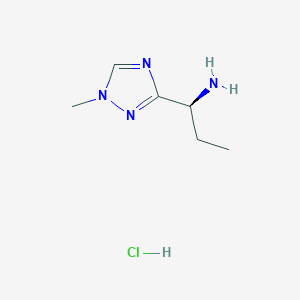

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
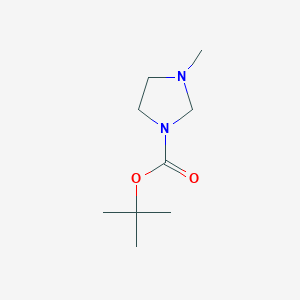
![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
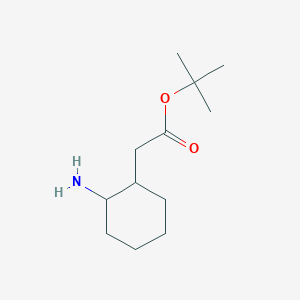
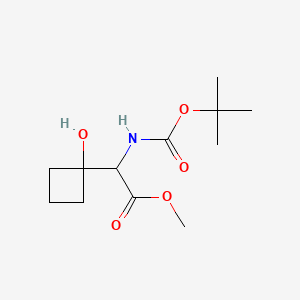

![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)


